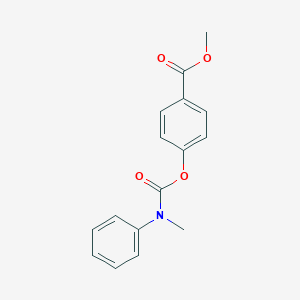

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17(13-6-4-3-5-7-13)16(19)21-14-10-8-12(9-11-14)15(18)20-2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYVZPXJUVVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 4-Hydroxybenzoate Carbamate Derivatives

Optimization of Phenolic Scaffolds for Cholinergic & Antimicrobial Applications

Executive Summary

This technical guide provides a comprehensive analysis of carbamate derivatives synthesized from Methyl 4-hydroxybenzoate (Methylparaben) . While Methylparaben is ubiquitously known as a preservative, its phenolic hydroxyl group serves as a prime handle for carbamoylation. This chemical transformation converts the scaffold into a pseudo-irreversible Acetylcholinesterase (AChE) inhibitor , relevant to Alzheimer’s disease therapeutics, and alters its lipophilicity for enhanced antimicrobial permeation. This guide details the synthetic pathways, mechanistic rationale, and biological characterization of these O-carbamoyl derivatives.

Part 1: Chemical Rationale & Structural Significance

The structural core of this guide is Methyl 4-((substituted-carbamoyl)oxy)benzoate .

1. The Pharmacophore Shift:

-

Native Scaffold (Methylparaben): A phenolic ester with moderate lipophilicity (

). It functions primarily by disrupting microbial membrane transport. -

Carbamate Derivative: Capping the phenol with a carbamate moiety (

) introduces a dual-functionality:-

Prodrug Stability: The carbamate protects the phenol from rapid glucuronidation/sulfation during first-pass metabolism.

-

Cholinergic Activity: The carbamate group mimics Acetylcholine (ACh), allowing the molecule to enter the catalytic gorge of AChE. Unlike ACh, which is hydrolyzed rapidly, the carbamate transfers the carbamoyl group to the active site Serine-203, inhibiting the enzyme for minutes to hours (pseudo-irreversible inhibition).

-

2. Electronic Considerations: The para-methoxycarbonyl group (Ester) on the benzene ring is an electron-withdrawing group (EWG). This increases the acidity of the phenolic oxygen, making the resulting carbamate bond more susceptible to nucleophilic attack by the enzyme's serine residue, thereby potentially increasing inhibitory potency compared to electron-rich rings.

Part 2: Synthetic Pathways[1]

We define two primary methodologies for synthesizing these derivatives based on the desired substitution pattern on the nitrogen.

Method A: Isocyanate Addition (Mono-substituted Carbamates)

This pathway is atom-economic and suitable for synthesizing N-aryl or N-alkyl derivatives (e.g., Methyl 4-((phenylcarbamoyl)oxy)benzoate).

-

Reagents: Methyl 4-hydroxybenzoate, R-Isocyanate (e.g., Phenyl Isocyanate).

-

Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Method B: Carbamoyl Chloride Substitution (N,N-Disubstituted Carbamates)

Used when the nitrogen must be fully substituted (e.g., N,N-dimethyl), preventing isocyanate formation.

-

Reagents: Methyl 4-hydroxybenzoate, N,N-Dialkylcarbamoyl chloride.

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile.

Mechanistic Visualization (Method A)

The following diagram illustrates the base-catalyzed addition of the phenol to the isocyanate.

Figure 1: General reaction pathway for the O-carbamoylation of methyl paraben. High-contrast nodes denote reactant states.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((phenylcarbamoyl)oxy)benzoate

Target: Mono-substituted carbamate for AChE testing.

Reagents:

-

Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)

-

Phenyl isocyanate (1.19 g, 10 mmol)

-

Triethylamine (3-4 drops)

-

Dichloromethane (DCM, 20 mL, anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Methyl 4-hydroxybenzoate in 20 mL of dry DCM.

-

Catalysis: Add 3-4 drops of Triethylamine. Stir for 5 minutes at room temperature to initiate phenoxide character.

-

Addition: Add Phenyl isocyanate dropwise over 5 minutes. Caution: Isocyanates are respiratory irritants; work in a fume hood.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Self-Validating Check (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The starting material (

) should disappear, replaced by a less polar product spot (

-

-

Workup: If precipitate forms (common with phenyl ureas), filter. If soluble, wash the organic layer with water (2 x 10 mL) to remove amine salts, then brine.

-

Isolation: Dry over anhydrous

, filter, and evaporate solvent under reduced pressure. -

Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Characterization (Expected Data):

-

IR (

): 3300 (N-H stretch), 1720 (Ester C=O), 1740 (Carbamate C=O). Crucial validation: Absence of broad O-H stretch at 3200-3500. -

1H NMR (DMSO-d6):

10.3 (s, 1H, NH), 8.0 (d, 2H, Ar-H ortho to ester), 7.3 (d, 2H, Ar-H ortho to carbamate), 3.8 (s, 3H,

Part 4: Biological Characterization (AChE Inhibition)[2]

The primary medicinal application of these derivatives is the inhibition of cholinesterases (AChE and BuChE).

Mechanism of Action

The carbamate moiety acts as a "suicide substrate." The enzyme attempts to hydrolyze the carbamate, but the carbamoylated enzyme intermediate is stable and hydrolyzes very slowly (minutes to hours) compared to the acetylated intermediate (microseconds).

Figure 2: Pseudo-irreversible inhibition cycle of AChE by benzoate carbamates.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how substitutions on the Nitrogen of the carbamate affect biological potency against AChE, based on general literature trends for phenyl carbamates.

| Substitution (N-R1, R2) | Electronic Effect | Lipophilicity (LogP) | Predicted AChE Potency ( | Notes |

| N-H, N-Methyl | Weak Donor | Low | > 50 | Unstable, rapid hydrolysis. |

| N-H, N-Phenyl | Aromatic ( | High | 10 - 50 | Good fit in active site gorge. |

| N-H, N-Heptyl | Hydrophobic | Very High | 1 - 10 | Alkyl chain interacts with hydrophobic patches. |

| N,N-Dimethyl | Steric bulk (small) | Moderate | 20 - 100 | Similar to Rivastigmine core; good stability. |

| N-Ethyl, N-Methyl | Optimal Sterics | Moderate | < 10 | Often optimal for carbamoylation rate. |

Note: The "Methyl 4-hydroxybenzoate" leaving group is less acidic than the leaving groups in high-potency nerve agents, making these derivatives safer, reversible therapeutics rather than toxins.

Part 5: References

-

Synthesis and inhibitory properties of carbamates on Acetylcholinesterase. Source: National Institutes of Health (PubMed) / J Enzyme Inhib Med Chem. Context: Establishes the protocol for synthesizing carbamates from carboxylic acid derivatives and their nanomolar inhibition of AChE. URL:[Link]

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. Source: MDPI (Molecules). Context: Provides comparative

data for O-aromatic carbamates and discusses the impact of the benzoate scaffold on selectivity. URL:[Link] -

Carbamate Group as Structural Motif in Drugs. Source: National Institutes of Health (PMC). Context: Comprehensive review on the pharmacokinetics of carbamate prodrugs and their stability mechanisms. URL:[Link]

-

Methyl 4-hydroxybenzoate (Compound Summary). Source: PubChem. Context: Physical and chemical properties of the starting scaffold (Methylparaben). URL:[Link]

-

Urethane (Carbamate) Formation Mechanism. Source: MDPI (Polymers). Context: Detailed mechanistic study of isocyanate-alcohol reactions, supporting the proposed synthesis pathway. URL:[Link]

Solubility Profiling & Stock Preparation: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Executive Summary

This technical guide details the solubility characteristics, solvation mechanisms, and preparation protocols for methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate in Dimethyl Sulfoxide (DMSO). Designed for researchers in medicinal chemistry and chemical biology, this document moves beyond simple solubility values to address the physicochemical interactions driving solvation and the critical "crash-out" risks during aqueous dilution.

Key Takeaway: This compound exhibits high solubility in DMSO (>100 mM estimated) due to favorable dipole-dipole and

Part 1: Physicochemical Profile & Solvation Mechanism

Structural Analysis

To understand the solubility behavior, we must deconstruct the molecule into its solvatochromic domains:

-

Core Scaffold: Methyl benzoate (Lipophilic,

-electron rich). -

Linker: Carbamate (

). This is the primary polar center. -

Substituents:

-methyl and-

Critical Note: The nitrogen is disubstituted (

-Me,

-

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO (Lewis base) interacts strongly with the electron-deficient carbonyl carbons of the ester and carbamate groups.

-

Dispersion Forces (

-Stacking): The methyl groups of DMSO interact with the hydrophobic phenyl rings of the solute, stabilizing the lipophilic domains that would otherwise aggregate in water.

Diagram 1: Solvation Interaction Network The following diagram visualizes the stabilizing forces between DMSO and the target molecule.

Caption: Mechanistic interactions driving the high solubility of the target carbamate in DMSO.

Part 2: Experimental Protocol (Stock Preparation)

Objective: Prepare a stable 10 mM or 100 mM stock solution. Safety: DMSO penetrates skin rapidly, carrying solutes with it. Wear nitrile gloves and safety glasses.

Equipment & Reagents

-

Compound: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (Purity >95%).

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

99.9%).-

Why Anhydrous? DMSO is hygroscopic. Absorbed water reduces the solubility of lipophilic carbamates and promotes hydrolysis over long-term storage.

-

-

Vessel: Amber glass vial (borosilicate). Avoid polystyrene.

Step-by-Step Workflow

-

Gravimetric Determination:

-

Weigh approximately 5–10 mg of the compound into the amber vial.

-

Record exact mass (m).

-

-

Volume Calculation:

-

Calculate the required DMSO volume (

) using the formula: -

Note: The Molecular Weight (MW) is approx. 285.29 g/mol .[1]

-

-

Solvation:

-

Add the calculated volume of DMSO to the vial.

-

Vortex vigorously for 30–60 seconds.

-

Observation Check: Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines indicating mixing). If visible, continue vortexing.

-

-

Sonication (Conditional):

-

If solid particles persist, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.

-

Warning: Do not heat above 40°C to avoid thermal degradation of the carbamate linkage.

-

Diagram 2: Preparation & QC Workflow

Caption: Standardized workflow for preparing and validating the carbamate stock solution.

Part 3: Solubility Data & Dilution Strategy

While the compound is highly soluble in DMSO, the critical parameter for biological assays is the Aqueous Solubility Limit (the point where it crashes out upon dilution).

Estimated Solubility Profile

| Solvent | Solubility Estimate | Mechanism | Application |

| DMSO | > 100 mM | Dipole-dipole, Dispersion | Stock Solution |

| Ethanol | ~ 10–50 mM | H-bonding, Dipole | Alternative Stock |

| Water (PBS) | < 10 µM | Hydrophobic Effect | Assay Media (Poor) |

The "Crash-Out" Prevention Protocol

Because this molecule has a LogP > 2.5, it will precipitate if the DMSO concentration in the final aqueous buffer is too low to support the solute, or if the solute concentration exceeds its thermodynamic solubility in water.

The Golden Rule of Dilution:

-

Intermediate Dilution: Do not jump from 100 mM stock to 10 nM assay media in one step.

-

Stepwise Serial Dilution: Perform serial dilutions in 100% DMSO first to create "working stocks" (e.g., 1000x the final assay concentration).

-

Final Spike: Spike the working stock into the aqueous media (rapid mixing) to achieve a final DMSO concentration of 0.1% – 1.0% .

Troubleshooting Table:

| Observation | Cause | Solution |

| Cloudiness upon water addition | Compound precipitation (Crash-out) | Reduce final concentration; Increase DMSO % (if assay tolerates); Use a carrier (e.g., Cyclodextrin). |

| Yellowing of DMSO stock | Oxidation or Hydrolysis | Check storage conditions. Carbamates can hydrolyze to phenols/amines. Discard if >3 months old. |

| Viscous "oily" drops | Phase separation | The compound has "oiled out" rather than crystallized. Sonicate or warm slightly (37°C). |

Part 4: Stability & Storage

-

Hygroscopicity: DMSO absorbs water from the atmosphere. Water catalyzes the hydrolysis of the ester and carbamate linkages.

-

Storage: Aliquot stocks into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C .

-

Shelf Life:

-

Solid: 2 years (desiccated, 4°C).

-

DMSO Stock: 3–6 months (-20°C).

-

References

-

PubChem. Methyl 4-[2-(methoxycarbamoyl)phenyl]benzoate (Analogous Structure).[1] National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

-

Solubility of Things. Phenyl N-methylcarbamate Solubility Profile. Available at: [Link]

-

Royal Society of Chemistry. Mechanistic insights into carbamate formation and stability in DMSO. Catalysis Science & Technology. Available at: [Link]

Sources

Methodological & Application

Guide to the Strategic Carbamoylation of Phenolic Esters: Conditions, Protocols, and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry and materials science, prized for its ability to modulate the physicochemical and biological properties of parent molecules.[1][2] This application note provides a comprehensive guide to the carbamoylation of phenolic esters, a substrate class that presents unique challenges and opportunities due to multiple reactive sites. We delve into the core principles governing this transformation, compare classical and modern synthetic strategies, and offer detailed, field-tested protocols. This guide is designed to equip researchers with the knowledge to select optimal reaction conditions, troubleshoot common issues, and successfully synthesize target O-aryl carbamates with high efficiency and control.

Introduction: The Strategic Importance of O-Aryl Carbamates

Phenolic esters are a broad class of compounds found in natural products, pharmaceuticals, and industrial polymers. The introduction of a carbamate moiety onto the phenolic hydroxyl group can profoundly alter a molecule's characteristics, including:

-

Pharmacokinetics: Improving metabolic stability and membrane permeability, often utilized in prodrug design.[2]

-

Biological Activity: The carbamate group can act as a key pharmacophore, interacting with biological targets. It is a structural motif in numerous approved drugs.[1]

-

Physicochemical Properties: Modifying solubility, lipophilicity, and hydrogen bonding capacity.

Historically, the synthesis of carbamates relied on hazardous reagents like phosgene and isocyanates.[1][3] Modern synthetic chemistry has pivoted towards safer, more versatile methods that offer greater control and broader substrate applicability. This guide will navigate both foundational and cutting-edge approaches.

Mechanistic Pathways to Carbamoylation

The successful carbamoylation of a phenolic ester hinges on the selective reaction of the phenolic hydroxyl group. Understanding the underlying mechanism is critical for choosing the right reagents and conditions to avoid side reactions, such as hydrolysis or modification of the ester group.

Pathway A: Direct Reaction with Isocyanates

This is the most direct method, involving the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of an isocyanate. The reaction is often facilitated by a catalyst to enhance the nucleophilicity of the phenol or activate the isocyanate.

Caption: Direct carbamoylation pathway using an isocyanate.

-

Causality: The reaction rate is highly dependent on the electronic properties of both the phenol and the isocyanate. Electron-donating groups on the phenol increase its nucleophilicity, while electron-withdrawing groups on the isocyanate increase its electrophilicity, accelerating the reaction. Catalysts like dibutyltin dilaurate (DBTDL) or tertiary amines (DABCO) are highly effective.[4]

Pathway B: In Situ Isocyanate Generation

To circumvent the handling of toxic and moisture-sensitive isocyanates, several methods generate them transiently in situ. The isocyanate is immediately trapped by the phenol present in the reaction mixture.

-

Curtius Rearrangement: An acyl azide, derived from a carboxylic acid, thermally or photochemically rearranges to an isocyanate.[5][6]

-

Hofmann Rearrangement: A primary amide is treated with a halogen in the presence of a base.[5]

-

Lossen Rearrangement: A hydroxamic acid is activated and rearranges to an isocyanate.[7]

Caption: Workflow for in situ isocyanate generation and trapping.

-

Causality: These methods are advantageous for safety and convenience. The choice of rearrangement depends on the availability and stability of the starting material. The conditions must be mild enough to avoid degradation of the phenolic ester substrate.

Pathway C: Modern Isocyanate-Free Strategies

The most significant recent advances involve avoiding isocyanates altogether, aligning with the principles of green chemistry.

-

Three-Component Coupling (Amine + CO₂ + Phenol): Carbon dioxide, an abundant C1 source, can be used. A coupling or dehydrating agent, such as propanephosphonic acid anhydride (T3P), is required to drive the reaction.[8]

-

Oxidative Coupling: Phenols can be coupled directly with formamides using a catalyst, such as iron (II) bromide, providing a direct and atom-economical route.

-

Transcarbamoylation: An existing carbamate (e.g., methyl carbamate) transfers its carbamoyl group to the phenol, often driven by a tin catalyst.[7]

Optimizing Reaction Conditions: A Parameter-Based Approach

The success of any carbamoylation reaction lies in the careful selection and optimization of several key parameters.

Choice of Reagents

| Reagent Class | Specific Examples | Advantages | Disadvantages |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate | High reactivity, well-established procedures. | Toxic, moisture-sensitive, requires careful handling. |

| Isocyanate Precursors | Acyl azides, Hydroxamic acids | Avoids handling isocyanates directly.[5][7] | May require multiple steps, potential for side reactions. |

| Carbamoyl Chlorides | N,N-Dimethylcarbamoyl chloride | Commercially available, good reactivity. | Moisture-sensitive, can be toxic. |

| "Green" Reagents | Carbon Dioxide (CO₂), Urea, Formamides | Low toxicity, abundant, sustainable.[3][8] | Often require specific catalysts and harsher conditions. |

Catalysis: The Engine of the Reaction

The catalyst is arguably the most critical component for achieving high yield and selectivity.

| Catalyst Type | Specific Examples | Mechanism of Action | Key Considerations |

| Tertiary Amines | DABCO, DBU, Triethylamine | Acts as a base to deprotonate the phenol, increasing its nucleophilicity.[4] | Moderate activity, widely available. |

| Organotin | Dibutyltin dilaurate (DBTDL) | Lewis acid activation of the carbamoylating agent. Highly effective.[4] | High toxicity, environmental concerns. |

| Transition Metals | FeBr₂, Pd complexes, Cu salts | Enable novel pathways like oxidative coupling or cross-coupling reactions.[9] | Can be expensive, may require specific ligands. |

| Acid Catalysts | Sulfonic acids (e.g., DNNDSA) | Can promote both carbamoylation and transcarbamoylation.[4] | May cause ester hydrolysis under harsh conditions. |

Solvent and Temperature

The choice of solvent is dictated by the solubility of the reactants and the reaction mechanism.

-

Aprotic Polar Solvents: Acetonitrile, ethyl acetate, DMF, and THF are commonly used as they effectively solvate the reactants without interfering with the reaction.[4][5]

-

Aromatic Hydrocarbons: Toluene is often used, especially for reactions at higher temperatures (reflux).[10]

-

Temperature: Reactions can range from room temperature to reflux. While higher temperatures increase the rate, they can also promote side reactions or the decomposition of thermally labile carbamates.[4][11] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

Experimental Protocols

The following protocols provide step-by-step methodologies for two distinct and reliable approaches to carbamoylation.

Protocol 1: Catalyst-Mediated Carbamoylation Using an Isocyanate

This protocol describes a classic and highly effective method using a common organotin catalyst.

Materials and Reagents:

-

Phenolic ester substrate (e.g., Methyl 4-hydroxybenzoate)

-

Isocyanate (e.g., Phenyl isocyanate)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Safety Precautions:

-

Isocyanates are potent respiratory sensitizers and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Organotin catalysts are toxic. Avoid skin contact.

Procedure:

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phenolic ester (1.0 eq).

-

Dissolution: Add anhydrous toluene (approx. 0.1-0.2 M concentration relative to the substrate). Stir until fully dissolved.

-

Catalyst Addition: Add the DBTDL catalyst (0.1 - 1.0 mol%).

-

Reagent Addition: Add the phenyl isocyanate (1.05 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[4]

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure O-aryl carbamate.

Protocol 2: Isocyanate-Free Synthesis via T3P-Mediated Coupling with CO₂

This protocol details a modern, safer approach that utilizes CO₂ as the C1 source.[8]

Materials and Reagents:

-

Phenolic ester substrate (e.g., Methyl 4-hydroxybenzoate)

-

Primary amine (e.g., Benzylamine)

-

Propanephosphonic acid anhydride (T3P), 50 wt% solution in ethyl acetate

-

Pyridine

-

Carbon Dioxide (CO₂) gas supply (balloon or cylinder)

-

Anhydrous Acetonitrile (MeCN)

-

Standard laboratory glassware

Procedure:

-

Setup: To a round-bottom flask with a stir bar, add the phenolic ester (1.2 eq) and the primary amine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approx. 0.2 M).

-

CO₂ Atmosphere: Purge the flask with CO₂ and maintain a CO₂ atmosphere using a balloon.

-

Base Addition: Add pyridine (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

-

Coupling Agent: Slowly add the T3P solution (1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the final product is essential.

Caption: Workflow for analytical characterization of the final product.

| Technique | Expected Observation for Successful Carbamoylation |

| ¹H NMR | Disappearance of the broad phenolic -OH proton signal (> 9 ppm). Appearance of a carbamate N-H proton signal (typically 6-9 ppm, if N-monosubstituted). Shifts in the aromatic proton signals adjacent to the carbamate group. |

| ¹³C NMR | Appearance of a new carbonyl signal for the carbamate group (approx. 150-160 ppm).[4] |

| FT-IR | Disappearance of the broad O-H stretch (~3200-3600 cm⁻¹). Appearance of an N-H stretch (~3200-3400 cm⁻¹, if applicable) and a strong carbamate C=O stretch (~1700-1750 cm⁻¹). |

| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (M+H⁺ or M+Na⁺) for the expected product. Essential for thermally labile carbamates.[12] |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| No or Low Yield | 1. Inactive catalyst (moisture).2. Insufficient base.3. Steric hindrance on the phenol.4. Reagents degraded. | 1. Use fresh, anhydrous catalyst and solvents.2. Increase base stoichiometry.3. Increase reaction temperature or time; switch to a less bulky carbamoylating agent.4. Use freshly opened or purified reagents. |

| Side Product Formation | 1. Reaction at the ester group.2. Over-reaction (di-carbamoylation).3. Transcarbamoylation to an aliphatic OH if present.[4] | 1. Use milder conditions (lower temperature, less reactive catalyst).2. Use precise stoichiometry (1.0-1.05 eq of carbamoylating agent).3. Choose a catalyst selective for the phenolic OH (e.g., tertiary amines over some organotin catalysts).[4] |

| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Contamination with urea byproducts (from isocyanates). | 1. Drive reaction to completion. Use a different solvent system for chromatography or attempt recrystallization.2. Perform an aqueous wash during work-up to remove water-soluble impurities. |

Conclusion

The carbamoylation of phenolic esters is a versatile and powerful transformation for modifying molecular properties. While direct reaction with isocyanates remains a rapid and effective method, concerns over safety and handling have spurred the development of innovative, isocyanate-free alternatives. By carefully considering the reaction mechanism and optimizing key parameters—particularly the choice of catalyst and carbamoylating agent—researchers can achieve high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis and characterization of O-aryl carbamates for applications in drug discovery and beyond.

References

-

Mutturi, S. (2000). Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study. Journal of Applied Polymer Science, 77(10), 2212–2228. [Link]

-

Artis, D. R., et al. (2007). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 46(42), 8092-8094. [Link]

-

Asensio-Ramos, M., et al. (2010). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1257-1291. [Link]

-

Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 283-288. [Link]

-

Vala, M. K., et al. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Synthetic Communications, 52(4), 333-343. [Link]

- Batey, R. A., et al. (2010). Method for making carbamates, ureas and isocyanates.

-

Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts, 9(7), 621. [Link]

-

Akhtar, M., et al. (1985). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific & Industrial Research, 28(5), 343-344. [Link]

-

van der Vlugt, F. I., et al. (2015). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 13(29), 7571-7575. [Link]

-

Oyekunle, R. O., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 9(11), 282. [Link]

-

Bhanage, B. M., & Arai, M. (2007). Various Approaches for the Synthesis of Organic Carbamates. Current Organic Synthesis, 4(3), 308-320. [Link]

-

Snieckus, V., et al. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 121(21), 13353-13456. [Link]

-

Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note: AN10039. [Link]

-

Glavaš-Obrovac, L., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 263-278. [Link]

-

Obana, H., et al. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 44(4), 169-175. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. . [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. . [Link]

-

Katritzky, A. R., et al. (2007). Trapping of Isocyanates with Benzotriazole in situ - Preparation of Carbamoyl Benzotriazoles as an Isocyanate Alternative via Curtius Rearrangement. Journal of Organic Chemistry, 72(2), 651-654. [Link]

Sources

- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 8. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]

- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 10. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Application Note: Solvent Selection for Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate Assays

The following Application Note and Protocol guide is designed for researchers working with methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate , a lipophilic phenolic carbamate derivative often utilized as a prodrug model or reactive intermediate in medicinal chemistry.

This guide prioritizes chemical stability and solubility optimization , addressing the specific vulnerabilities of the phenolic carbamate linkage.

Executive Summary

The accurate assay of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate requires a rigorous solvent selection strategy. As a phenolic carbamate containing a benzoate ester , this compound presents a dual-stability challenge: it is susceptible to hydrolysis at the carbamate linkage (releasing the phenol and amine) and transesterification at the ester moiety.

This guide recommends Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for stock preparation, strictly advising against protic solvents (Methanol, Ethanol) for long-term storage due to nucleophilic attack risks. For aqueous assays, a "solvent-shift" dilution protocol is defined to prevent precipitation of this highly lipophilic analyte (

Chemical Context & Stability Profiling[1]

To select the correct solvent, one must understand the degradation mechanisms inherent to the molecule's structure.

Structural Vulnerabilities

The analyte contains two electrophilic centers susceptible to nucleophilic attack:

-

The Carbamate Carbon: The (methyl(phenyl)carbamoyl)oxy group is a phenolic carbamate. Phenols are good leaving groups (

), making this linkage more labile than aliphatic carbamates. Hydrolysis releases methyl 4-hydroxybenzoate and N-methylaniline. -

The Benzoate Ester Carbon: The methyl ester is susceptible to base-catalyzed hydrolysis or alcohol-mediated transesterification.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on solubility and chemical inertness.

| Solvent Class | Representative | Solubility | Stability Risk | Recommendation |

| Dipolar Aprotic | DMSO | High (>50 mM) | Low | Preferred for Stock. Excellent solubility; inert to hydrolysis in anhydrous conditions. |

| Polar Aprotic | Acetonitrile (ACN) | High (>20 mM) | Low | Preferred for LC/MS. Volatile, compatible with mobile phases, chemically inert. |

| Protic (Alcohols) | Methanol (MeOH) | Moderate | High | Avoid for Stock. Risk of transesterification (methyl ester exchange) and solvolysis of the carbamate. |

| Aqueous | Water/Buffer | Negligible | Moderate | Diluent Only. Hydrolysis risk increases at pH > 8.0 or pH < 4.0. |

| Non-Polar | Hexane/Chloroform | Moderate | Low | Extraction Only. Not suitable for biological assay introduction. |

Mechanism of Degradation (Visualization)

The diagram below illustrates why protic solvents and extreme pH must be avoided during stock preparation.

Figure 1: Degradation pathways. Hydrolysis cleaves the carbamate; alcohol solvents can attack the ester.

Detailed Protocol: Stock Preparation & Handling

Materials Required

-

Analyte: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (>98% purity).

-

Primary Solvent: DMSO (Anhydrous, ≥99.9%, stored under desiccant) OR Acetonitrile (LC-MS Grade).

-

Vials: Amber glass vials (silanized preferred to minimize surface adsorption).

-

Storage: -20°C or -80°C.

Stock Solution Protocol (10 mM)

-

Weighing: Accurately weigh 2.85 mg of the analyte (MW ≈ 285.29 g/mol ) into a tared amber glass vial.

-

Note: Avoid plastic weigh boats if possible; static can cause loss of lipophilic powders.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO .

-

Why DMSO? It prevents the "salting out" effect often seen with acetonitrile when diluted into high-salt buffers later.

-

-

Mixing: Vortex for 30 seconds. Inspect visually. The solution should be perfectly clear.

-

QC Check: If particulate matter remains, sonicate for 1 minute in a water bath at ambient temperature.

-

-

Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: Stable for 6 months in anhydrous DMSO at -20°C.

-

Working Solution (Assay Ready)

Do not prepare working solutions until the day of the experiment.

For Aqueous/Biological Assays (100 µM final):

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into Acetonitrile (yields 1 mM).

-

Reasoning: Prediluting in ACN reduces the viscosity of the bolus added to the aqueous buffer, ensuring rapid mixing and preventing local precipitation.

-

-

Final Dilution: Add the 1 mM Intermediate (10 µL) to the Assay Buffer (990 µL) while vortexing.

-

Final Solvent Composition: 1% ACN, 0.1% DMSO.

-

Precipitation Alert: This compound is lipophilic. If the assay buffer pH < 5, solubility may decrease. Ensure the final concentration does not exceed 100 µM in aqueous media.

-

Analytical Assay Configuration (LC-UV/MS)

When quantifying this compound, the mobile phase choice is critical to prevent on-column degradation.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Avoid Methanol: Methanol increases system backpressure and poses a slight risk of transesterification if the sample sits in the autosampler for >24 hours.

-

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-8 min: 5% → 95% B (Elution of lipophilic carbamate)

-

8-10 min: 95% B (Wash)

-

-

Detection:

-

UV: 254 nm (Benzoate chromophore).

-

MS: ESI Positive Mode (Look for [M+H]+ and [M+Na]+).

-

QC & Troubleshooting

-

Symptom: "Ghost peaks" appearing in chromatograms.

-

Cause: Hydrolysis of the carbamate in the autosampler.

-

Fix: Ensure autosampler is cooled to 4°C. Limit run time to <12 hours per batch.

-

-

Symptom: Non-linear standard curve at high concentrations.

-

Cause: Precipitation in the sample vial.

-

Fix: Increase the organic ratio in the sample diluent (e.g., dissolve samples in 50:50 Water:ACN rather than 90:10).

-

Decision Tree: Solvent Selection

Figure 2: Decision logic for solvent selection based on assay requirements.

References

-

PubChem. (2025).[1] Methyl 4-[2-(methoxycarbamoyl)phenyl]benzoate Compound Summary. National Library of Medicine. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization. Environmental Protection Agency.[2][3] [Link]

-

Royal Society of Chemistry. (2016). Solvent Selection Guides: A Guide to the Integration of Environmental and Safety Issues. Chem. Soc. Rev. [Link]

Sources

In Vitro Stability of Aryl Carbamate Linkers: An Application and Protocol Guide

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Plasma Stability Assay | Domainex [domainex.co.uk]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Troubleshooting & Optimization

Preventing hydrolysis of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate in aqueous buffer

The following Technical Support Guide is designed for researchers working with Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate . This guide addresses the chemical stability of this compound in aqueous media, providing mechanistic insights and actionable protocols to prevent hydrolysis.

Compound: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Executive Summary: The Stability Challenge

Researchers often encounter degradation of this compound due to its "dual-labile" structure. It contains two distinct hydrolytic sites:[1]

-

The Methyl Ester: Susceptible to saponification (base-catalyzed hydrolysis).

-

The Aryl Carbamate: Susceptible to nucleophilic attack at the carbonyl carbon.

Core Recommendation: To maximize stability in aqueous buffer, maintain a pH between 4.5 and 6.0 , use non-nucleophilic buffers (e.g., Citrate, Phosphate), and store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid Tris or Glycine buffers.

Technical Deep Dive: Mechanisms of Degradation

To prevent hydrolysis, one must understand the specific pathways driving it. Unlike many carbamate drugs that degrade via an elimination mechanism (E1cB), this specific molecule lacks a proton on the nitrogen atom (it is N,N-disubstituted with methyl and phenyl groups). Therefore, its degradation is driven purely by bimolecular nucleophilic substitution (BAc2) .

Structural Vulnerability Analysis

The following diagram illustrates the two sites of attack and the mechanistic pathway.

Figure 1: Mechanistic pathways of hydrolysis. Note that the absence of an N-H proton precludes the fast E1cB elimination pathway, making direct nucleophilic attack (BAc2) the rate-limiting step.

Experimental Protocols & Best Practices

Protocol A: Buffer Selection & Preparation

Objective: Create an aqueous environment that minimizes nucleophilic attack.

| Buffer System | Recommended? | Reason |

| Citrate (pH 4.0 - 6.0) | Highly Recommended | Non-nucleophilic; excellent buffering capacity in the stable acidic range. |

| Acetate (pH 4.0 - 5.5) | Recommended | Non-nucleophilic; stable. |

| Phosphate (PBS, pH 7.4) | Use with Caution | Phosphate can act as a weak general base catalyst. Acceptable for short-term assays (<4h). |

| Tris / Glycine / Imidazole | AVOID | Primary amines in these buffers act as nucleophiles, rapidly aminolyzing the ester and carbamate bonds. |

Step-by-Step Preparation (Citrate Buffer pH 5.5):

-

Prepare Stock A: 0.1 M Citric acid solution.

-

Prepare Stock B: 0.1 M Sodium citrate dihydrate solution.

-

Mix: Combine approx. 28 mL of Stock A and 72 mL of Stock B to reach pH 5.5.

-

Verify: Check pH with a calibrated meter; adjust with Stock A or B (do not use strong HCl/NaOH if possible to avoid local hydrolysis spikes).

-

Sterilize: Filter through a 0.22 µm PVDF membrane.

Protocol B: Stock Solution Management

Objective: Prevent hydrolysis prior to dilution.

-

Solvent: Dissolve the solid compound in anhydrous DMSO or Acetonitrile . Avoid ethanol or methanol, as they can cause transesterification over time.

-

Concentration: Prepare a high concentration stock (e.g., 10-50 mM) to minimize the volume of co-solvent added to the buffer.

-

Storage: Aliquot into small volumes (single-use) and store at -20°C or -80°C .

-

Thawing: Thaw immediately before use. Do not keep DMSO stocks at room temperature for extended periods as DMSO is hygroscopic and will absorb water, initiating hydrolysis.

Troubleshooting & FAQs

Q1: I am seeing two degradation peaks on my HPLC. What are they?

Diagnosis: You are likely observing the products of the two competing hydrolysis pathways shown in Figure 1.

-

Peak 1 (Carbamate cleavage): Methyl 4-hydroxybenzoate (Methyl paraben). This occurs if the carbamate bond breaks first.

-

Peak 2 (Ester cleavage): 4-((methyl(phenyl)carbamoyl)oxy)benzoic acid. This occurs if the methyl ester hydrolyzes first.

-

Solution: Check your buffer pH. If it is > 7.5, both pathways are accelerated. Lower the pH to 5.5 to suppress both.

Q2: Can I use Tris-HCl buffer if I adjust the pH to 7.0?

Answer: No. Even at neutral pH, Tris contains a free amine group that is a potent nucleophile. It will attack the carbonyl carbon of your compound, leading to aminolysis (forming an amide) rather than hydrolysis. This reaction can be faster than water hydrolysis. Always use non-nucleophilic buffers like Phosphate, Citrate, or HEPES (though HEPES is less ideal than Citrate).

Q3: My assay requires pH 7.4. How do I stabilize the compound?

Answer: If physiological pH is mandatory:

-

Keep Time Short: Prepare the aqueous dilution immediately before the experiment.

-

Temperature: Run the experiment at 4°C if biological activity allows, or minimize incubation time at 37°C.

-

Surfactants: Addition of mild surfactants (e.g., 0.1% Tween-20) can sometimes stabilize hydrophobic esters by sequestering them in micelles, protecting the carbonyls from bulk water attack.

-

Cyclodextrins: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the labile groups from hydrolysis.

Q4: Why is this carbamate more stable than my other carbamate drugs?

Expert Insight: Many carbamate drugs (like physostigmine) have a proton on the nitrogen (-NH-). These degrade via the E1cB mechanism , where a base removes the proton, causing rapid elimination to an isocyanate.[2] Your compound has a methyl and phenyl group on the nitrogen (-N(Me)Ph). It cannot undergo E1cB elimination [1]. It must degrade via direct attack (BAc2), which is energetically more difficult and therefore slower, providing you with a "stability window" if you control the pH.

References

-

Hegarty, A. F., & Frost, L. N. (1973). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2.

-

Williams, A. (1972). Alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2.

-

Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences.

Sources

Stability of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate at physiological pH

Technical Support Center: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate. It addresses common questions regarding its stability at physiological pH (typically 7.4) and offers practical guidance for experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate at physiological pH (7.4)?

A1: Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate contains two primary functional groups susceptible to hydrolysis: a methyl ester and an N,N-disubstituted carbamate.[1] At physiological pH 7.4 and 37°C, both groups can undergo degradation, but they do so via different mechanisms and likely at different rates.

-

Carbamate Moiety: Generally, carbamate functionalities exhibit good chemical stability.[2] However, N-aryl carbamates can be more reactive. N,N-disubstituted carbamates, like the one in this molecule, are significantly more stable against simple chemical hydrolysis in buffer and plasma solutions compared to their N-monosubstituted counterparts.[1] While direct data on this specific molecule is unavailable, significant degradation in a simple buffer at pH 7.4 over 24 hours is possible for some carbamates.[3]

-

Ester Moiety: The methyl ester group is susceptible to base-catalyzed hydrolysis (saponification). At pH 7.4, which is slightly alkaline, this hydrolysis will occur and its rate can be influenced by temperature and the specific buffer composition.[4][5]

Q2: What are the primary degradation pathways and expected products for this compound?

A2: There are two main non-enzymatic degradation pathways at physiological pH, as illustrated below.

-

Carbamate Hydrolysis: The carbamate bond can be cleaved, which is often the rate-limiting step in the degradation of similar molecules.[6] This pathway yields Methyl 4-hydroxybenzoate and N-methylaniline .

-

Ester Hydrolysis: The methyl ester can be hydrolyzed by hydroxide ions. This pathway yields 4-((methyl(phenyl)carbamoyl)oxy)benzoic acid and Methanol .

It is critical to consider that these primary degradation products may also be unstable and degrade further. Analytical techniques like LC-MS are invaluable for identifying these and other unexpected species.

Caption: Predicted hydrolytic degradation pathways.

Q3: What experimental factors will most significantly influence the stability of my compound?

A3: Several factors can dramatically affect the degradation rate:

-

pH: While physiological pH is nominally 7.4, small deviations can alter hydrolysis rates. Ester hydrolysis, in particular, is sensitive to hydroxide ion concentration, and rates can increase significantly with a slight rise in pH.[5]

-

Temperature: Hydrolysis reactions are temperature-dependent. Experiments should always be conducted at a constant, monitored temperature (e.g., 37°C for physiological relevance).

-

Buffer Composition: The specific buffer components can sometimes catalyze hydrolysis.[7] It is essential to use a well-defined buffer system like Phosphate-Buffered Saline (PBS) and to report its composition.

-

Presence of Enzymes: If you are working with cell culture media, serum, or plasma, be aware of endogenous enzymes like carboxylesterases.[8] These enzymes can dramatically accelerate the hydrolysis of both carbamate and ester bonds, often becoming the dominant degradation pathway.[1] The stability in PBS can be drastically different from stability in complete cell culture medium.

Troubleshooting Guide

Issue 1: My compound is degrading much faster than expected in my experiment.

-

Possible Cause 1: Enzymatic Degradation. You are using a biological matrix (e.g., cell culture media with fetal bovine serum, plasma, cell lysate). These contain esterase and other hydrolase enzymes that are highly efficient at cleaving ester and carbamate bonds.

-

Solution: As a control, run a parallel stability experiment in a simple aqueous buffer (e.g., sterile PBS, pH 7.4) at the same temperature. If the compound is stable in the buffer but not in the biological medium, enzymatic degradation is the likely cause.

-

-

Possible Cause 2: pH Shift. The pH of your experimental medium may not be 7.4. For example, CO₂ exchange in incubators can cause the pH of bicarbonate-buffered media to drift.

-

Solution: Measure the pH of your medium at the beginning and end of the experiment under the exact experimental conditions. Ensure your buffer has sufficient capacity to maintain a stable pH.

-

-

Possible Cause 3: Incompatibility with Formulation. If the compound is dissolved in a vehicle like DMSO and then diluted into an aqueous buffer, precipitation of the compound can occur. What appears to be degradation (loss of parent compound in solution) may actually be the compound falling out of solution.

-

Solution: Visually inspect your samples for turbidity. Determine the kinetic solubility of your compound in the final experimental medium. Ensure the final concentration of any organic co-solvent (like DMSO) is low and consistent across all experiments.

-

Issue 2: I see unexpected or "ghost" peaks in my HPLC chromatogram.

-

Possible Cause 1: Secondary Degradation. The primary hydrolysis products (see FAQ 2) may themselves be unstable and degrade into other compounds, leading to a complex mixture over time.

-

Solution: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This will allow you to propose structures and map the complete degradation pathway.

-

-

Possible Cause 2: Sample Preparation Artifacts. The degradation may be occurring during your sample preparation or analysis sequence, not during the incubation. For example, if the autosampler is not temperature-controlled, samples waiting for injection can degrade.

-

Solution: Prepare a sample and inject it immediately (t=0). Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear in the aged sample, the issue is with the analytical sequence itself. Consider cooling the autosampler.

-

-

Possible Cause 3: Contamination. The peaks may be from a contaminated solvent, a dirty HPLC system, or carryover from a previous injection.[9][10]

-

Solution: Run a "blank" injection (injecting only the mobile phase or the sample solvent). If the peaks are still present, they are system-related. Flush the system and use fresh, high-purity solvents.[11]

-

Experimental Protocol: Assessing Chemical Stability in PBS

This protocol provides a robust framework for determining the hydrolytic stability of the compound at physiological pH.

Objective: To determine the half-life (t½) of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate in Phosphate-Buffered Saline (PBS) at 37°C.

Materials:

-

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), 1X, sterile, pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water bath or incubator set to 37°C

-

HPLC system with UV detector (or LC-MS)

-

Validated, stability-indicating HPLC method

Workflow Diagram:

Caption: Workflow for a chemical stability study.

Step-by-Step Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in 100% DMSO.

-

Pre-warm Buffer: Place a sufficient volume of sterile 1X PBS (pH 7.4) in a sealed container in a water bath or incubator to equilibrate at 37°C.

-

Initiate the Experiment: To start the reaction (t=0), spike a small volume of the DMSO stock solution into the pre-warmed PBS to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be low (e.g., ≤0.5%) to minimize its effect on the reaction. Mix thoroughly.

-

Time-Point Sampling: Immediately withdraw the first aliquot (this is your t=0 sample). Continue to withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

Quench the Reaction: Immediately quench the degradation in each aliquot by diluting it (e.g., 1:1) into a vial containing ice-cold acetonitrile (ACN). This stops the hydrolysis and precipitates buffer salts. Store samples at 4°C, protected from light, until analysis.

-

HPLC Analysis: Analyze the quenched samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from its potential degradation products.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the parent compound's peak area versus time.

-

Perform a linear regression on the data points. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

References

-

T. L. T. Khan, G. K. A. H. T. M. G. S. K. A. C. S. A. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 449–496. Available at: [Link]

-

A. Williams. (1976). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812. Available at: [Link]

-

A. Armirotti, D. Piomelli, et al. (2010). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Bioorganic & Medicinal Chemistry, 18(17), 6533-6539. Available at: [Link]

-

P. H. Andersen, J. Perregaard, et al. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 81(6), 547-553. Available at: [Link]

-

Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

-

C. A. Bunton, M. M. Mhala, J. R. Moffatt. (1983). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. ConnectSci. Available at: [Link]

-

Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Available at: [Link]

-

U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of Selected Carbamate Pesticides. Available at: [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA Nepis. Available at: [Link]

-

A. M. Tatara, K. S. Anseth. (2016). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 134, 256-262. Available at: [Link]

-

ResearchGate. (n.d.). Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group. Available at: [Link]

-

Science.gov. (n.d.). ester hydrolysis rate: Topics. Available at: [Link]

-

E. A. Castro, M. Angel, et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 494-497. Available at: [Link]

-

J. W. Dolan. (2020). On-Column Sample Degradation. LCGC International. Available at: [Link]

-

PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Available at: [Link]

-

Z. H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. Available at: [Link]

-

ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

-

C. Lee, M. S. Waring. (2019). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]

-

I. A. Alsarra, A. M. Alafeefy, et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International, 36(6), 67-80. Available at: [Link]

-

S. R. D. S. R. S. S. A. G. (2025). Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. Biomacromolecules. Available at: [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis kinetics of polymer A at pH 5.0 (9) and pH 7.4 (b). Available at: [Link]

-

F. E. M. G. M. D. E. D. M. C. J. D. P. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. Frontiers in Microbiology, 6, 381. Available at: [Link]

-

Food and Drug Administration Philippines. (2005). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

-

Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Available at: [Link]

-

Central Drugs Standard Control Organization India. (2024). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). Available at: [Link]

Sources

- 1. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cecas.clemson.edu [cecas.clemson.edu]

- 7. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

Technical Support Center: Troubleshooting Low Conversion in the Carbamoylation of Methyl 4-Hydroxybenzoate

Welcome to our dedicated technical support guide for the carbamoylation of methyl 4-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. We understand that low conversion rates can be a significant bottleneck. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of this reaction and achieve higher yields.

Our approach is grounded in established chemical principles and practical, field-proven insights. We will not only outline the steps but also explain the underlying chemistry to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Low Conversion

Low conversion in the carbamoylation of methyl 4-hydroxybenzoate is a common issue that can stem from a variety of factors. This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Q1: My reaction shows low or no conversion to the desired carbamate. What are the primary causes and how can I address them?

Low or no conversion is often attributable to issues with the deprotonation of the phenolic hydroxyl group, the reactivity of the carbamoylating agent, or the integrity of the starting material. Let's break down the potential culprits and their solutions.

1. Inefficient Deprotonation of the Phenolic Hydroxyl Group:

The nucleophilicity of the phenolic oxygen is significantly enhanced upon deprotonation to form the phenoxide ion. Incomplete deprotonation is a primary reason for low conversion.

-

The Challenge of pKa: The hydroxyl group of methyl 4-hydroxybenzoate is acidic, but its complete deprotonation requires a base of appropriate strength. The electron-withdrawing nature of the para-ester group increases the acidity of the phenol compared to phenol itself.

-

Base Selection is Critical:

-

Weak Bases (e.g., triethylamine, DIPEA): These are often insufficient to fully deprotonate the phenol, leading to a slow or stalled reaction. While they can act as catalysts in some isocyanate reactions, they may not be effective enough for this substrate.[1]

-

Strong Bases (e.g., NaH, KOt-Bu, NaOH, KOH): These are highly effective for deprotonation.[2] However, strong, nucleophilic bases like NaOH or KOH can also promote the hydrolysis of the methyl ester, a significant side reaction.

-

Recommended Bases: For a balance of reactivity and minimizing side reactions, consider using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

-

2. Reactivity and Stability of the Carbamoylating Agent:

The choice and handling of your carbamoylating agent are paramount.

-

Isocyanates: These are highly reactive electrophiles.[3]

-

Moisture Sensitivity: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3][4] The amine byproduct can then react with another molecule of isocyanate to form a urea impurity. Ensure your solvent and glassware are scrupulously dry.

-

Self-Polymerization: Isocyanates can trimerize to form isocyanurates, especially in the presence of certain catalysts or at elevated temperatures.[4][5]

-

-

Carbamoyl Chlorides: These are also effective carbamoylating agents.

-

Stability: N-substituted carbamoyl chlorides can be prepared in situ to avoid handling these sensitive reagents directly.[6][7]

-

Reaction Stoichiometry: The reaction with a phenoxide generates the carbamate and a chloride salt. Ensure you use at least a stoichiometric amount of base to both deprotonate the phenol and neutralize the generated HCl.

-

3. Integrity of the Starting Material and Reagents:

-

Purity of Methyl 4-hydroxybenzoate: Ensure your starting material is pure and dry. The presence of acidic impurities can quench the base.

-

Solvent Purity: Use anhydrous solvents, especially when working with isocyanates. Residual water is a common cause of low yields.[8]

Q2: I'm observing the formation of byproducts. What are they and how can I prevent them?

Byproduct formation is a clear indicator of suboptimal reaction conditions. The two most common byproducts in this reaction are the hydrolyzed starting material and urea derivatives (when using isocyanates).

1. Hydrolysis of the Methyl Ester (Saponification):

-

Cause: The use of strong, nucleophilic bases (like NaOH or KOH) in a protic solvent (like ethanol or methanol) at elevated temperatures can lead to the hydrolysis of the methyl ester, forming 4-hydroxybenzoic acid.[9][10]

-

Identification: This can be observed by TLC (a more polar spot than the starting material) or by NMR of the crude product (disappearance of the methyl ester singlet and appearance of a broad carboxylic acid proton signal).

-

Prevention:

-

Use a non-nucleophilic base like NaH or KOt-Bu.

-

Employ an aprotic solvent such as THF, DMF, or acetonitrile.

-

Maintain a low reaction temperature.

-

2. Formation of Urea and Allophanate Byproducts (with Isocyanates):

-

Cause:

-

Urea Formation: If moisture is present, the isocyanate will decompose to an amine, which then reacts with another equivalent of isocyanate.

-

Allophanate Formation: The desired carbamate product can act as a nucleophile and react with another molecule of isocyanate. This is more prevalent with an excess of isocyanate or with highly reactive catalysts.[5]

-

-

Identification: These byproducts can be detected by LC-MS or NMR.

-

Prevention:

-

Use anhydrous reaction conditions.

-

Maintain a strict 1:1 stoichiometry of the isocyanate to the phenoxide.

-

Choose a catalyst that favors carbamate formation over allophanate formation. For instance, common tertiary amines are less likely to promote allophanate formation compared to stronger anionic catalysts.[5]

-

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the carbamoylation of methyl 4-hydroxybenzoate with an isocyanate?

A: A reliable starting point would be to use a strong, non-nucleophilic base in an aprotic solvent. For example, slowly add sodium hydride (1.1 equivalents) to a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous THF at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation. Then, add the isocyanate (1.05 equivalents) dropwise at 0 °C and let the reaction slowly warm to room temperature. Monitor the reaction progress by TLC.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is an excellent technique for monitoring this reaction.[11]

-

Recommended TLC System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the mobile phase.

-

Visualization: The starting material and the carbamate product are typically UV active.

-

Interpretation: The carbamate product will be less polar than the starting phenolic material, so it will have a higher Rf value. You should see the spot for methyl 4-hydroxybenzoate diminish as a new, higher Rf spot for the product appears.

Q: What are the expected ¹H NMR spectral changes upon successful carbamoylation?

A: Upon successful carbamoylation, you will observe the disappearance of the phenolic -OH proton signal. The aromatic protons of the methyl 4-hydroxybenzoate will show a shift in their chemical environment. You will also see new signals corresponding to the protons of the carbamoyl group.

Q: What is the best way to purify the final carbamate product?

A:

-

Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[12]

-

Purification: Flash column chromatography on silica gel is typically the most effective method for purification. The less polar nature of the carbamate product compared to the phenolic starting material allows for good separation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the carbamoylation of methyl 4-hydroxybenzoate using both an isocyanate and a carbamoyl chloride.

Protocol 1: Carbamoylation using an Isocyanate

This protocol uses a strong, non-nucleophilic base to minimize ester hydrolysis.

Materials:

-

Methyl 4-hydroxybenzoate

-

Alkyl or Aryl Isocyanate

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

-

Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the phenoxide.

-

Add the isocyanate (1.05 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Carbamoylation using a Carbamoyl Chloride

This method is an alternative for when isocyanates are not suitable or available.

Materials:

-

Methyl 4-hydroxybenzoate

-

N,N-Disubstituted Carbamoyl Chloride

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-hydroxybenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Add potassium tert-butoxide (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add the N,N-disubstituted carbamoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low conversion.

Reaction Mechanism: Base-Catalyzed Carbamoylation with an Isocyanate

Sources

- 1. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989) [np-mrd.org]

- 3. Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cross-linked polyurethane with dynamic phenol-carbamate bonds: properties affected by the chemical structure of isocyanate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. zenodo.org [zenodo.org]

- 11. yolanda-rios.net [yolanda-rios.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Degradation products of methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Technical Support Center: Stability & Degradation of Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Ticket ID: #CHEM-STAB-285 Subject: Degradation Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are analyzing methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (MW: 285.29 Da). This molecule is a bis-electrophile : it contains two hydrolytically labile sites—an aryl carbamate and a methyl ester .

Unlike common

This guide provides the diagnostic frameworks to identify, quantify, and prevent these degradation products in your workflow.